molecular formula C9H8BrN3 B1483486 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2091213-29-3

2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483486
CAS No.: 2091213-29-3
M. Wt: 238.08 g/mol
InChI Key: NPOXUGCUJNXSBA-UHFFFAOYSA-N
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Description

2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrrolidine derivatives have been reported to inhibit COX-2 with IC 50 values in the range of 1–8 µM .

Scientific Research Applications

  • Photoreactions and Proton Transfer Studies : A study by Vetokhina et al. (2012) on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine (BPP), revealed that these compounds exhibit unique photoreactions like excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These reactions have implications for developing materials with specific optical properties (Vetokhina et al., 2012).

  • Synthesis and Characterization in Bioengineering : Pang Li-hua (2009) synthesized a new bifunctional chelate intermediate, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, and studied its structure and reaction mechanisms. This research contributes to the field of bioengineering, particularly in fluorescence immunoassay applications (Pang Li-hua, 2009).

  • Metal-Binding Applications : A study by Tovee et al. (2010) demonstrated the use of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine in creating metal-binding domains. This compound reacts with dipicolylamine to yield complexes that bind to metals like palladium and platinum, useful in creating polynuclear assemblies (Tovee et al., 2010).

  • Coordination Chemistry and Luminescent Properties : The research by Halcrow (2005) on 2,6-di(pyrazol-1-yl)pyridine derivatives highlights their role in coordination chemistry. These compounds form luminescent lanthanide complexes with potential applications in biological sensing and display unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Synthetic Methods and Applications in Medicine : Donaire-Arias et al. (2022) reviewed the synthesis of pyrazolo[3,4-b]pyridines, which include compounds similar to 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine. They explored their biomedical applications, highlighting the compound's relevance in developing therapeutic agents (Donaire-Arias et al., 2022).

Safety and Hazards

2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine is likely to be corrosive and harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage .

Future Directions

While specific future directions for 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine are not mentioned in the search results, similar compounds such as 2-Bromo-4-methylpyridine have been used in the total synthesis of ocular age pigment A2-E . This suggests potential applications in medicinal chemistry.

Properties

IUPAC Name

2-[4-(bromomethyl)-1H-pyrazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOXUGCUJNXSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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